2-Bromo-2,2-difluoroethanol
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Overview
Description
2-Bromo-2,2-difluoroethanol is an organic compound with the molecular formula C₂H₃BrF₂O. It is a halogenated alcohol that features both bromine and fluorine atoms, making it a unique and valuable compound in various chemical applications. This compound is known for its reactivity and is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals.
Mechanism of Action
Target of Action
2-Bromo-2,2-difluoroethanol (BDFE) is primarily used as an intermediate in the production of medicines and functional materials such as fluorine-containing polymers . It is an industrial chemical that serves as an organic base .
Mode of Action
BDFE is chemically stable and can be easily oxidized by ammonium or ethane to form 2,2-difluoroethylamine . The industrial process for BDFE involves the reaction of ammonia with ethylene in the presence of aluminium oxide to produce ethane bromide .
Biochemical Pathways
It is known that bdfe can be used as a starting material to carry out the esterification step, the sulfination step, and the oxidation step in this order, thereby producing a 2-alkylcarbonyloxy-1,1-difluoroethanesulfonic acid salt .
Result of Action
The specific molecular and cellular effects of BDFE’s action depend on the particular chemical reactions it is involved in. As an intermediate in the production of various compounds, its primary role is to contribute to the structural and functional properties of these compounds .
Biochemical Analysis
Biochemical Properties
It has been shown to be chemically stable and can be easily oxidized by ammonium or ethane to form 2,2-difluoroethylamine
Molecular Mechanism
It is known that it can be easily oxidized to form 2,2-difluoroethylamine
Metabolic Pathways
It is known that it can be easily oxidized to form 2,2-difluoroethylamine
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Bromo-2,2-difluoroethanol can be synthesized through the reduction of bromodifluoroacetic acid derivatives using an ate hydride complex as a reducing agent . The reaction typically involves the following steps:
Reduction: Bromodifluoroacetic acid derivatives are reduced using an ate hydride complex.
Esterification: The resulting product undergoes esterification.
Sulfination: The esterified product is then subjected to sulfination.
Oxidation: Finally, the product is oxidized to yield this compound.
Industrial Production Methods
In industrial settings, this compound is produced by reacting ammonia with ethylene in the presence of aluminum oxide to produce ethane bromide. This intermediate is then reacted with phenol or benzene to yield the final product .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-2,2-difluoroethanol undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized to form different products.
Reduction: The compound can be reduced under specific conditions.
Substitution: It can participate in substitution reactions where the bromine or fluorine atoms are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while substitution reactions can produce various substituted alcohols .
Scientific Research Applications
2-Bromo-2,2-difluoroethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.
Medicine: It serves as a precursor in the synthesis of pharmaceuticals, particularly those involving halogenated compounds.
Industry: The compound is used in the production of fluoropolymers and other specialized materials
Comparison with Similar Compounds
Similar Compounds
2-Chloro-2,2-difluoroethanol: Similar in structure but with a chlorine atom instead of bromine.
2-Iodo-2,2-difluoroethanol: Contains an iodine atom instead of bromine.
2,2-Difluoroethanol: Lacks the bromine atom, making it less reactive in certain reactions.
Uniqueness
2-Bromo-2,2-difluoroethanol is unique due to the presence of both bromine and fluorine atoms, which impart distinct reactivity and properties. This makes it particularly valuable in applications requiring specific halogenation patterns, such as in the synthesis of pharmaceuticals and agrochemicals .
Properties
IUPAC Name |
2-bromo-2,2-difluoroethanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3BrF2O/c3-2(4,5)1-6/h6H,1H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAIZJZXPWYLNLE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3BrF2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
420-94-0 |
Source
|
Record name | 2-bromo-2,2-difluoroethan-1-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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